
WAY-200070
Overview
Description
Preclinical studies highlight its role in modulating ERβ-mediated pathways, with effects ranging from gynecological disease models (e.g., adenomyosis and endometriosis) to synaptic plasticity and behavior . Mechanistically, WAY-200070 activates ERβ, influencing downstream targets such as PAK/ERK signaling in neurons and ERβ-associated pathways in reproductive tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: WAY 200070 is synthesized through a multi-step process involving the formation of a benzoxazole ring system. The key steps include:
Bromination: The introduction of a bromine atom into the aromatic ring.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Industrial Production Methods: The industrial production of WAY 200070 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The compound is typically purified using techniques such as recrystallization and chromatography to ensure a high degree of purity .
Types of Reactions:
Oxidation: WAY 200070 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzoxazole ring to a more saturated form.
Substitution: WAY 200070 can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinone-like structures.
Reduction Products: Saturated benzoxazole derivatives.
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropsychiatric Applications
WAY-200070 has been extensively studied for its potential antidepressant and anxiolytic effects. Research indicates that it enhances serotonergic and dopaminergic neurotransmission in the central nervous system.
Case Study: Antidepressant Effects
In a study involving male mice, administration of this compound (30 mg/kg subcutaneously) resulted in:
- A significant increase in dopamine levels in the striatum by approximately 50% .
- An increase in serotonin levels by about 100% .
- Reduction in immobility time during the tail suspension test, indicating antidepressant-like effects .
Data Table: Neurochemical Effects of this compound
Parameter | Effect Observed | Reference |
---|---|---|
Dopamine Increase | ~50% | |
Serotonin Increase | ~100% | |
Immobility Time Reduction | Significant decrease |
Endocrine Applications
This compound's selectivity for ERβ makes it a candidate for treating various endocrine disorders without the typical side effects associated with estrogenic activity on ERα.
Case Study: Osteoporosis and Bone Health
Research has shown that this compound does not induce uterine weight gain at doses ≥50 mg/kg, indicating its potential safety profile for long-term use in postmenopausal women . In models of osteopenia, it did not block the antiresorptive effects of estradiol, suggesting a unique mechanism that could be beneficial for bone health without traditional estrogenic side effects .
Data Table: Endocrine Effects of this compound
Parameter | Effect Observed | Reference |
---|---|---|
Uterine Weight Gain | No significant increase at ≥50 mg/kg | |
Anti-resorptive Effect | Did not block estradiol's effect |
Oncology Applications
This compound has shown promise in enhancing the efficacy of existing cancer therapies, particularly in breast cancer models.
Case Study: Breast Cancer
In vitro studies indicated that this compound augmented the efficacy of tamoxifen, a common breast cancer treatment. This suggests that selective activation of ERβ may provide therapeutic benefits without promoting breast tissue growth associated with ERα activation .
Data Table: Oncological Effects of this compound
Other Potential Applications
Emerging research suggests that this compound may have applications in treating metabolic disorders and inflammatory conditions due to its unique action on ERβ.
Case Study: Antidiabetic Effects
Studies have indicated that this compound may produce antidiabetic effects in animal models, although further research is needed to elucidate the mechanisms involved .
Mechanism of Action
WAY 200070 exerts its effects by selectively binding to estrogen receptor beta (ERβ). This binding leads to the activation of ERβ, which then modulates the transcription of target genes involved in various physiological processes. The compound enhances serotonergic and dopaminergic neurotransmission in the central nervous system, contributing to its antidepressant and anxiolytic effects . Additionally, it has been shown to produce antidiabetic effects by modulating insulin signaling pathways .
Comparison with Similar Compounds
Comparative Efficacy in Disease Models
Gynecological Pathologies
WAY-200070 exhibits tissue- and disease-specific effects:
- Adenomyosis: In SCID mouse models, this compound significantly reduced lesion weight (P < 0.05) and induced structural atrophy in glandular and stromal tissues. ERβ activation likely mediates these effects, though mechanisms are independent of macrophages or natural killer cells .
Table 1: Effects of this compound in Disease Models
Neurological and Behavioral Effects
This compound demonstrates unique neuroactive properties compared to other ERβ agonists:
- Anxiolytic/Antidepressant Potential: Repeated mentions in behavioral studies suggest this compound may modulate anxiety/depression pathways, though direct comparisons with compounds like coumestrol or ADIOL are lacking .
- Cross-Species Activity : In C. elegans, this compound enhanced pharyngeal pumping and learning by interacting with the ERβ-like receptor NHR-91, paralleling DPN’s effects but with unquantified potency differences .
Comparison with Similar ERβ Agonists
Limited direct comparisons exist, but functional distinctions emerge:
DPN (Diarylpropionitrile)
- Shared Activity : Both DPN and this compound activate ERβ and improve C. elegans feeding behavior .
- Divergent Pathways : DPN’s effects on endometriosis or synaptic structures are less documented, suggesting this compound’s unique role in neural plasticity .
ADIOL (5-Androstenediol)
- Mechanistic Differences : ADIOL modulates learning via kynurenic acid reduction in C. elegans, while this compound directly targets ERβ/NHR-91 without affecting KYNA levels .
Table 2: Functional Comparison of ERβ Agonists
Key Contradictions and Limitations
- Tissue Specificity: ERβ’s role in adenomyosis vs. endometriosis remains unclear, with this compound’s efficacy restricted to adenomyosis .
- Behavioral Studies : While this compound is proposed as an anxiolytic, empirical data on mammalian models are sparse compared to neurological endpoints .
- Lack of Direct Comparisons : Most studies focus on this compound alone; head-to-head trials with DPN or ERB-041 are needed to clarify potency and selectivity.
Biological Activity
WAY-200070 is a synthetic, nonsteroidal compound that selectively activates estrogen receptor beta (ERβ) with a notable selectivity of 68-fold over estrogen receptor alpha (ERα). This compound has garnered attention due to its potential therapeutic applications in treating various psychiatric and metabolic disorders. This article reviews the biological activity of this compound, focusing on its effects on neurotransmission, mood regulation, and metabolic functions.
This compound acts as an agonist for ERβ, leading to significant neurochemical changes in the brain. Its administration has been shown to enhance both serotonergic and dopaminergic neurotransmission. Specifically, studies have demonstrated that this compound increases dopamine levels in the striatum and serotonin levels in the frontal cortex, suggesting its potential role in mood regulation and anxiety reduction .
Key Findings:
- Selectivity : this compound exhibits an EC50 of 2 nM for ERβ and 155 nM for ERα, confirming its high selectivity .
- Neurotransmitter Effects : Following subcutaneous administration (30 mg/kg), there is a delayed increase in dopamine (approximately 50%) and serotonin (approximately 100%) levels in wild-type mice .
Antidepressant and Anxiolytic Effects
Research indicates that this compound produces both antidepressant-like and anxiolytic-like effects in various animal models. In behavioral tests such as the tail suspension test and the four-plate test, this compound significantly reduced immobility time and increased punished crossings, respectively .
Summary of Behavioral Studies:
Study | Dose | Effect Observed |
---|---|---|
Tail Suspension Test | 30 mg/kg | Reduced immobility time (antidepressant effect) |
Four-Plate Test | 30 mg/kg | Increased punished crossings (anxiolytic effect) |
Metabolic Effects
In addition to its neuropsychiatric benefits, this compound has demonstrated antidiabetic properties. Studies have shown that it enhances glucose-stimulated insulin secretion both in vitro (in human islets) and in vivo (in diabetic mouse models). Notably, treatment with this compound resulted in improved plasma insulin levels and glucose tolerance in streptozotocin-nicotinamide-induced diabetic mice .
Metabolic Study Findings:
Parameter | Control Group | This compound Group |
---|---|---|
Plasma Insulin Levels (post-glucose load) | Lower | Higher |
Glucose Tolerance (measured by IGTT) | Poor | Improved |
Case Studies
- Neurochemical Impact : A study involving wild-type and ERβ knockout mice demonstrated that the neurochemical effects of this compound were absent in ERβ KO mice, confirming that its action is mediated specifically through ERβ pathways .
- Diabetes Management : In a two-week treatment regimen with diabetic mice, those receiving this compound exhibited significant improvements in pancreatic β-cell mass and function, alongside enhanced insulin sensitivity .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of WAY-200070 as an ERβ agonist, and how can researchers validate its specificity in experimental models?
this compound selectively activates estrogen receptor beta (ERβ), modulating synaptic plasticity via phosphorylation of p21-activated kinase (PAK) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to increased dendritic spine density and postsynaptic density-95 (PSD-95) accumulation . To validate specificity, use ERβ knockout models or co-administer ERβ antagonists (e.g., PHTPP) in parallel experiments. Include controls for off-target effects by comparing outcomes with other ERβ agonists (e.g., DPN) and estrogen receptor alpha (ERα)-specific ligands .
Q. How should researchers select appropriate animal models to study this compound’s effects on social behavior?
Use gonadally intact rodents to assess sex-specific behavioral effects, as demonstrated in studies where this compound increased dominant behavior in males and modulated anxiety-like responses without altering non-agonistic social activity . For mechanistic insights, combine gonadectomy with hormone replacement to isolate ERβ-mediated effects. Behavioral paradigms like the resident-intruder test or elevated plus maze should align with the research question’s focus (e.g., aggression, anxiety) .
Q. What are standard protocols for administering this compound in preclinical studies?
Dosage ranges vary by model: in mice, intraperitoneal injections of 1–5 mg/kg are common for behavioral assays, while in vitro cortical neuron studies use 10–100 nM concentrations . Include vehicle controls (e.g., DMSO or oil-based solutions) and validate bioavailability via plasma or tissue pharmacokinetic assays. Document administration timing relative to behavioral tests or tissue collection to account for pharmacokinetic variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound and DPN in modulating hippocampal spine density?
Discrepancies may arise from differences in ERβ binding affinity, pharmacokinetics, or indirect effects via non-neuronal pathways (e.g., cholinergic/serotonergic systems) . Design comparative dose-response studies in identical models, paired with ERβ occupancy assays. Use transcriptomic profiling to identify downstream pathway variations (e.g., PAK/ERK vs. CREB) and validate findings with selective ERβ antagonists .
Q. What methodologies are optimal for analyzing ERβ-mediated synaptic plasticity changes induced by this compound?
Combine high-resolution imaging (e.g., confocal microscopy for spine density) with electrophysiological recordings (e.g., long-term potentiation assays) in acute brain slices . Quantify PSD-95 clustering via immunohistochemistry and correlate with phospho-PAK/ERK levels using Western blotting. For in vivo relevance, integrate behavioral outcomes (e.g., Morris water maze for spatial memory) .
Q. How should longitudinal studies be designed to assess chronic this compound effects on cortically mediated cognition?
Use repeated dosing regimens (e.g., 14–28 days) in aged or disease models (e.g., Alzheimer’s transgenic mice). Monitor cortical spine density, synaptic protein expression, and cognitive performance at multiple timepoints. Include washout periods to distinguish acute vs. sustained effects. Control for hormonal fluctuations by tracking estrous cycles in females .
Q. What statistical approaches are recommended for analyzing dose-dependent behavioral effects of this compound?
Non-parametric tests (e.g., Mann-Whitney U for pairwise comparisons) are suitable for ordinal behavioral data (e.g., aggression scores) . For multi-dose studies, apply Kruskal-Wallis with post hoc Dunn’s test. Use mixed-effects models to account for inter-individual variability in longitudinal designs. Report effect sizes and confidence intervals to contextualize biological significance .
Q. How can researchers integrate multi-omics data to map this compound’s molecular pathways in neural systems?
Pair RNA-seq (to identify ERβ-regulated transcripts) with phosphoproteomics (to map kinase activation). Validate hits using CRISPR/Cas9-mediated gene silencing in cultured neurons. Cross-reference datasets with public repositories (e.g., GEO, ProteomeXchange) to identify conserved pathways. In C. elegans models, leverage genetic tools like nhr-91 mutants to dissect ERβ-like signaling .
Q. What experimental controls are critical for confirming ERβ-specific effects of this compound in complex neural circuits?
Include ERβ knockout models, ERα-selective agonists, and co-treatment with ERβ antagonists (e.g., ICI 182,780). Control for systemic hormone fluctuations by measuring serum estradiol levels. In behavioral assays, account for social hierarchy confounders by pre-screening dominant/submissive phenotypes .
Q. How should confounders in this compound’s anxiolytic effects be addressed?
Standardize environmental conditions (e.g., light/dark cycles, noise) and habituate animals to testing apparatuses. Use blinded scoring for behavioral outcomes and validate findings across multiple assays (e.g., open field vs. light-dark box). Control for locomotor activity to distinguish anxiety-specific effects from general hyperactivity .
Q. Methodological Resources
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks to structure research questions .
- Data Analysis : Follow guidelines for reporting effect sizes, statistical power, and uncertainty quantification .
- Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and obtain institutional approvals for human-derived cell lines .
Properties
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAILVWEAXFTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432027 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440122-66-7 | |
Record name | 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-200070 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WAY-200070 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK94JP5JT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.